molecular formula C26H25BrN2O5 B4925544 N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide

N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide

Cat. No.: B4925544
M. Wt: 525.4 g/mol
InChI Key: PVBVLRSSRJNQGK-HAHDFKILSA-N
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Description

“N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide” is an organic compound that features a complex structure with multiple functional groups, including a bromophenyl group, a furan ring, a tetrahydrofuran moiety, and a methoxybenzamide group. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide” likely involves multiple steps, including:

    Formation of the bromophenyl-furan intermediate: This step may involve the coupling of a bromophenyl compound with a furan derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the tetrahydrofuran-2-ylmethyl group: This step could involve the reaction of the intermediate with a tetrahydrofuran-2-ylmethylamine under conditions that promote amide bond formation.

    Final assembly: The final step may involve the coupling of the intermediate with a methoxybenzamide derivative, possibly using a condensation reaction.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification processes: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxybenzamide group may be susceptible to oxidation under certain conditions.

    Reduction: The compound may undergo reduction reactions, particularly at the carbonyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide” would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Affecting cellular processes: Influencing cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-((Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide
  • N-((Z)-2-[5-(4-fluorophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide

Uniqueness

The uniqueness of “N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide” lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN2O5/c1-32-20-10-6-18(7-11-20)25(30)29-23(26(31)28-16-22-3-2-14-33-22)15-21-12-13-24(34-21)17-4-8-19(27)9-5-17/h4-13,15,22H,2-3,14,16H2,1H3,(H,28,31)(H,29,30)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBVLRSSRJNQGK-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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